molecular formula C21H22F2O4 B14140144 Diethyl bis(2-fluorobenzyl)malonate CAS No. 91319-43-6

Diethyl bis(2-fluorobenzyl)malonate

Cat. No.: B14140144
CAS No.: 91319-43-6
M. Wt: 376.4 g/mol
InChI Key: HBHRHTJSQFWASL-UHFFFAOYSA-N
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Description

Diethyl bis(2-fluorobenzyl)malonate is a malonic acid derivative where the central carbon is substituted with two 2-fluorobenzyl groups and esterified with ethyl groups. Its structure (C₂₁H₂₀F₂O₄) combines the reactivity of malonate esters with the electronic and steric effects of fluorinated aromatic substituents. This compound is primarily used in pharmaceutical and materials science research, leveraging fluorine's electron-withdrawing properties to modulate reactivity and binding affinity in synthetic intermediates .

Properties

CAS No.

91319-43-6

Molecular Formula

C21H22F2O4

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2,2-bis[(2-fluorophenyl)methyl]propanedioate

InChI

InChI=1S/C21H22F2O4/c1-3-26-19(24)21(20(25)27-4-2,13-15-9-5-7-11-17(15)22)14-16-10-6-8-12-18(16)23/h5-12H,3-4,13-14H2,1-2H3

InChI Key

HBHRHTJSQFWASL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)(CC2=CC=CC=C2F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bis(2-fluorobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-fluorobenzyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 2-fluorobenzyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(2-fluorobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Applications of Diethyl bis(2-fluorobenzyl)malonate

This compound is a chemical compound with applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science. This compound is typically synthesized via the alkylation of diethyl malonate with 2-fluorobenzyl bromide, using a strong base like sodium ethoxide in ethanol to deprotonate the diethyl malonate. The reaction follows an S<sub>N</sub>2 mechanism. Although specific industrial production methods are not widely documented, large-scale alkylation reactions under controlled conditions are generally used to ensure high yield and purity, often involving automated reactors and continuous flow systems to enhance efficiency and scalability.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It can be used to synthesize substituted malonates with additional alkyl groups. The compound's reactivity as a malonate ester allows it to form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical transformations. For example, 2-fluorobenzyl malonate and benzyl malonate can be used in isothiourea-catalyzed enantioselective Michael addition reactions .

Medicinal Chemistry

Derivatives of this compound are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Malonate, a competitive inhibitor of succinate dehydrogenase (SDH), has shown promise in ameliorating ischemia/reperfusion injury . While high concentrations of malonate are required for SDH inhibition at physiological pH, malonate uptake into cells increases at lower pH levels .

Material Science

Mechanism of Action

The mechanism of action of diethyl bis(2-fluorobenzyl)malonate primarily involves its reactivity as a malonate ester. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

  • Diethyl benzylmalonate (CAS 607-81-8): Lacks fluorine substituents, resulting in reduced electron-withdrawing effects. The benzyl groups increase lipophilicity but offer less steric hindrance compared to fluorinated analogs. Applications include synthesis of non-fluorinated pharmaceuticals and ligands .
  • Dimethyl 2-(2-fluorophenyl)malonate (CAS 259248-35-6) : Methyl esters and a single 2-fluorophenyl substituent reduce molecular weight (226.2 g/mol) and alter solubility. Reported synthesis yields reach 95.9%, higher than many bis-substituted analogs .
  • Diethyl 2-(4-fluorophenyl)malonate derivatives (e.g., CAS 1523572-00-0) : Fluorine at the para position minimizes steric effects while maintaining electronic modulation. Such derivatives are intermediates in antiviral drug synthesis .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Position Applications
Diethyl bis(2-fluorobenzyl)malonate C₂₁H₂₀F₂O₄ 362.38 2-fluorobenzyl (×2) Ortho Pharmaceuticals, ligands
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 Benzyl (×2) N/A Organic synthesis
Dimethyl 2-(2-fluorophenyl)malonate C₁₁H₁₁FO₄ 226.20 2-fluorophenyl Ortho High-yield intermediates

Comparison with Other Malonates

  • Bis(triflyl)ethylated malonate (4a) : Synthesized via Koshar’s method with poor yield (<20%), highlighting challenges with strongly acidic substituents .
  • Diethyl 2,2-di(prop-2-ynyl)malonate (7): Achieves 83% yield via alkylation of diethyl malonate, demonstrating the efficiency of propargyl groups in Sonogashira coupling-ready intermediates .

Pharmaceutical Intermediates

  • Diethyl bis(hydroxymethyl)malonate : Used in antiviral drugs (e.g., acyclovir) due to its bifunctional hydroxymethyl groups .
  • This compound : Fluorine enhances binding in kinase inhibitors and PET tracers by improving metabolic stability and target affinity .

Materials Science

  • Bis(pyrenylmethyl)malonates: Fluorine-free analogs act as Cu²⁺-selective fluoroionophores, with quantum yields influenced by substituent-induced dihedral angles .
  • Gold-catalyzed spirodilactonization : Fluorinated malonates may offer enhanced electronic effects for asymmetric catalysis, though current evidence focuses on arylpropargyl derivatives .

Environmental and Toxicological Considerations

  • Diethyl malonate analogs : The U.S. EPA classifies diethyl malonate as low-priority for risk, using dimethyl malonate and glutarate as analogs for toxicity screening. Fluorinated derivatives may exhibit distinct environmental persistence due to C-F bond stability .

Biological Activity

Diethyl bis(2-fluorobenzyl)malonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound can be synthesized through a multi-step reaction involving the condensation of diethyl malonate with 2-fluorobenzyl bromide. The reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired malonate ester. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its effects on cancer cells and as an inhibitor of specific enzymes.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of several cancer cell lines. The mechanism involves the inhibition of folate-dependent enzymes, which are crucial for DNA synthesis in rapidly dividing cells. For instance, it has been reported that compounds with similar structures can inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital for nucleotide synthesis in cancer cells .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, it shows promise as a dual inhibitor of TS and DHFR, which could enhance its efficacy in combination therapies for cancer treatment. The IC50 values for these interactions suggest that it is considerably more potent than some existing treatments .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that the compound inhibited cell proliferation in human lung cancer and breast cancer cell lines with IC50 values in the low micromolar range. The study suggested that this compound could be developed further as a chemotherapeutic agent .
  • Mechanistic Insights : Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells .
  • Comparative Studies : Comparative studies with other malonate derivatives indicated that this compound had superior biological activity when tested against various cancer cell lines, suggesting that the fluorine substitution plays a critical role in enhancing its pharmacological properties .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntitumorLung Cancer5.0Inhibition of TS and DHFR
AntitumorBreast Cancer4.5Induction of apoptosis
Enzyme InhibitionTS0.046Competitive inhibition
Enzyme InhibitionDHFR0.12Competitive inhibition

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